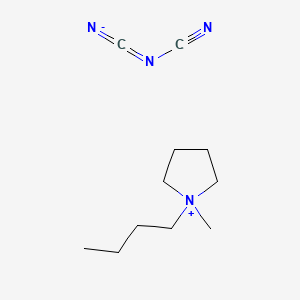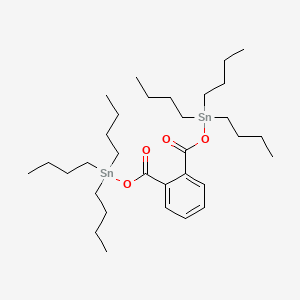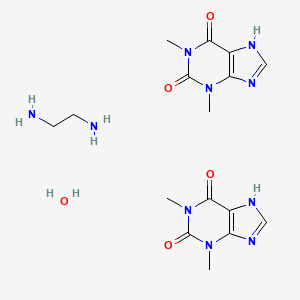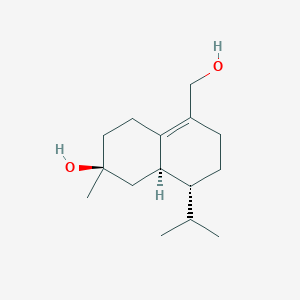
1-Butyl-1-methylpyrrolidinium dicyanamide
Übersicht
Beschreibung
1-Butyl-1-methylpyrrolidinium dicyanamide is a hypergolic, air- and water-stable pyrrolidinium-based ionic liquid . It shows a wide potential range, making it a promising candidate in electrochemical applications . It also has high extraction capacity for dibenzothiophene from liquid fuels .
Molecular Structure Analysis
The molecular structure of 1-Butyl-1-methylpyrrolidinium dicyanamide is represented by the empirical formula C11H20N4 . Its molecular weight is 208.30 .Chemical Reactions Analysis
In one study, the electrodeposition of germanium from the ionic liquid 1-butyl-1-methylpyrrolidinium dicyanamide was studied using cyclic voltammetry . Polymerization of dicyanamide anions took place at the anode in the solution of [BMP][DCA]. The polymerization reaction could be avoided by using an equimolar [BMP]Cl–[BMP][DCA] mixture as electrolyte .Physical And Chemical Properties Analysis
1-Butyl-1-methylpyrrolidinium dicyanamide has a molecular weight of 208.30 . It is a hypergolic, air- and water-stable pyrrolidinium-based ionic liquid .Wissenschaftliche Forschungsanwendungen
Molecular Assembling in Mixtures
1-Butyl-1-methylpyrrolidinium dicyanamide has been used in the study of molecular assembling in mixtures of hydrophilic ionic liquid and water . The infrared absorbance spectrum of the ionic liquid mixed with water at two different concentrations was measured between 160 and 300 K in the mid-infrared range .
Hydrogen Bonding Studies
This compound has been used to study the hydrogen bonding of water. The vibration frequencies of the anion and some lines of the cation are blue shifted, while the absorption lines of water are red shifted . This is interpreted as evidence of the occurrence of the hydrogen bonding of water .
Dissolution of Cellulose
1-Butyl-1-methylpyrrolidinium dicyanamide can be mixed with water for the dissolution of cellulose , which is otherwise insoluble in pure water .
Recovery of Organic Pollutants
This ionic liquid has been used for specific treatments to recover organic pollutants .
Storage and Modulation of Biomolecules
It has potential applications in the storage and modulation of properties of biomolecules .
Electrochemical Applications
1-Butyl-1-methylpyrrolidinium dicyanamide shows a wide potential range, making it a promising candidate in electrochemical applications .
Extraction of Dibenzothiophene
This compound also has a high extraction capacity for dibenzothiophene from liquid fuels .
Use in Fuel Cells
It can be used as electrolytes in electrochemical devices such as fuel cells .
Safety and Hazards
1-Butyl-1-methylpyrrolidinium dicyanamide is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Resp. Sens. 1 - Skin Irrit. 2 - STOT SE 3 . It is harmful if swallowed, causes skin and eye irritation, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .
Wirkmechanismus
- BMPYR influences various pathways. For example:
- Environmental Factors : BMPYR’s efficacy and stability depend on environmental conditions:
Biochemical Pathways
Action Environment
Eigenschaften
IUPAC Name |
1-butyl-1-methylpyrrolidin-1-ium;cyanoiminomethylideneazanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N.C2N3/c1-3-4-7-10(2)8-5-6-9-10;3-1-5-2-4/h3-9H2,1-2H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHLGZNUPKUZJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1(CCCC1)C.C(=[N-])=NC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047939 | |
| Record name | 1-Butyl-1-methylpyrrolidinium dicyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
370865-80-8 | |
| Record name | 1-Butyl-1-methylpyrrolidinium dicyanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0370865808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butyl-1-methylpyrrolidinium dicyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Butyl-1-methylpyrrolidinium dicyanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-BUTYL-1-METHYLPYRROLIDINIUM DICYANAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5558PYP9Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 1-Butyl-1-methylpyrrolidinium dicyanamide unique compared to other ionic liquids?
A1: 1-Butyl-1-methylpyrrolidinium dicyanamide stands out due to its low viscosity, high conductivity, and strong complexing abilities. [] These characteristics make it particularly suitable for electrochemical applications, such as electrodeposition and as an electrolyte in batteries. [, ]
Q2: How does 1-Butyl-1-methylpyrrolidinium dicyanamide interact with water?
A2: 1-Butyl-1-methylpyrrolidinium dicyanamide is a hydrophilic ionic liquid, meaning it readily mixes with water. [, ] Studies have shown that water molecules interact with both the cation and anion of the ionic liquid through hydrogen bonding. Specifically, water acts as a hydrogen bond acceptor with the dicyanamide anion and as a hydrogen bond donor with the 1-butyl-1-methylpyrrolidinium cation. []
Q3: How does 1-Butyl-1-methylpyrrolidinium dicyanamide interact with metal ions?
A4: The dicyanamide anion in 1-Butyl-1-methylpyrrolidinium dicyanamide exhibits strong complexing abilities with various metal ions. [, ] This property is particularly advantageous for applications like metal electrodeposition, where the ionic liquid can dissolve metal salts and facilitate their reduction onto electrodes. [, , , , ]
Q4: Can you elaborate on the interaction between 1-Butyl-1-methylpyrrolidinium dicyanamide and carbon dioxide?
A5: Research has shown that 1-Butyl-1-methylpyrrolidinium dicyanamide demonstrates significant CO2 solubility. [, , ] This characteristic, combined with its electrochemical properties, makes it a promising candidate for CO2 capture and electrochemical conversion applications, such as in CO2 capturing fuel cells. []
Q5: What are the primary applications of 1-Butyl-1-methylpyrrolidinium dicyanamide?
A5: 1-Butyl-1-methylpyrrolidinium dicyanamide has been explored for a wide range of applications, including:
- Electrodeposition: Serving as an electrolyte for the deposition of various metals, such as nickel, iron, germanium, samarium, indium antimonide, cobalt phosphide, tin, and gold. [, , , , ]
- Batteries: Acting as an electrolyte component for enhancing the performance of lithium-ion batteries. []
- CO2 Capture: Capturing and potentially converting carbon dioxide into valuable chemicals or fuels. []
- Extraction: Separating and purifying compounds, such as benzene from aliphatic hydrocarbons and phycocyanin and carbohydrates from Spirulina platensis. [, , ]
Q6: What are the advantages of using 1-Butyl-1-methylpyrrolidinium dicyanamide as an electrolyte in electrodeposition compared to traditional aqueous solutions?
A6: 1-Butyl-1-methylpyrrolidinium dicyanamide offers several benefits over aqueous electrolytes in electrodeposition:
- Wider Electrochemical Window: Allows for the deposition of metals with more negative reduction potentials. [, ]
- Enhanced Solubility of Metal Salts: Enables the use of higher metal concentrations, potentially leading to faster deposition rates. [, , ]
- Improved Morphology Control: Can lead to the formation of unique nanostructures, such as nanowires and macroporous structures. [, ]
Q7: How does the structure of 1-Butyl-1-methylpyrrolidinium dicyanamide contribute to its properties and applications?
A8: The pyrrolidinium cation provides the ionic liquid with its relatively low viscosity, while the dicyanamide anion contributes to its high conductivity and strong complexation abilities. [] The alkyl chain length on the cation can influence the viscosity and other properties, affecting its suitability for specific applications. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-[1-(1,3-Benzodioxol-5-yl)-3-(4-phenyl-1-piperazinyl)propyl]-5,7-dimethoxy-4-methyl-1-benzopyran-2-one](/img/structure/B1256778.png)
![(3R,3aS,7R,7aS)-3-[4-[4-(dimethylamino)phenyl]-2-fluorophenyl]-7-methyl-2-(phenylmethyl)-3a,6,7,7a-tetrahydro-3H-isoindol-1-one](/img/structure/B1256779.png)

![N-(4-acetylphenyl)-5,6-dihydro-4H-cyclopenta[d]isoxazole-3-carboxamide](/img/structure/B1256785.png)

![dipotassium;[(2R,3R,4R,5R)-6-[[(1R,4R,5R,7R,9R,10S,13R,15S)-5-carboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-2-(hydroxymethyl)-5-(3-methylbutanoyloxy)-4-sulfonatooxyoxan-3-yl] sulfate](/img/structure/B1256791.png)



![2-[[[4-[(3-methylanilino)-oxomethyl]-1H-imidazol-5-yl]-oxomethyl]amino]acetic acid (phenylmethyl) ester](/img/structure/B1256796.png)


